molecular formula C16H14ClN3O2S B12728427 1,4-Benzenediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N',N'-dimethyl- CAS No. 149338-23-8

1,4-Benzenediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N',N'-dimethyl-

Cat. No.: B12728427
CAS No.: 149338-23-8
M. Wt: 347.8 g/mol
InChI Key: QSAQQWYPLXFCLG-UHFFFAOYSA-N
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Description

1,4-Benzenediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-dimethyl- is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a benzenediamine core substituted with a 5-chloro-2-nitrobenzo(b)thien-3-yl group and N’,N’-dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-dimethyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Chlorination: The substitution of a hydrogen atom with a chlorine atom on the benzo(b)thienyl ring.

    Amidation: The formation of an amide bond between the benzenediamine core and the substituted benzo(b)thienyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents are crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

1,4-Benzenediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-dimethyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Benzenediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with DNA: Modulating gene expression and cellular functions.

    Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Benzenediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-diethyl-
  • 1,4-Benzenediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-dipropyl-

Uniqueness

1,4-Benzenediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-dimethyl- is unique due to its specific substitution pattern and the presence of both nitro and chloro groups on the benzo(b)thienyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

149338-23-8

Molecular Formula

C16H14ClN3O2S

Molecular Weight

347.8 g/mol

IUPAC Name

1-N-(5-chloro-2-nitro-1-benzothiophen-3-yl)-4-N,4-N-dimethylbenzene-1,4-diamine

InChI

InChI=1S/C16H14ClN3O2S/c1-19(2)12-6-4-11(5-7-12)18-15-13-9-10(17)3-8-14(13)23-16(15)20(21)22/h3-9,18H,1-2H3

InChI Key

QSAQQWYPLXFCLG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=C(SC3=C2C=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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